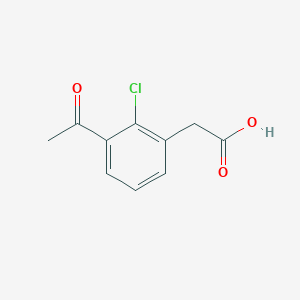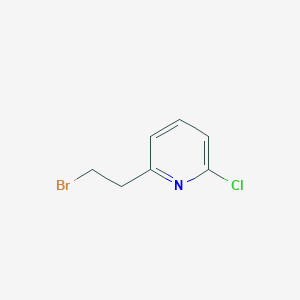
2-(2-Bromoethyl)-6-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-chloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom attached to an ethyl group and a chlorine atom attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-6-chloropyridine typically involves the bromination of 2-ethyl-6-chloropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-6-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of 2-ethylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products such as 2-(2-azidoethyl)-6-chloropyridine, 2-(2-thiocyanatoethyl)-6-chloropyridine, and 2-(2-methoxyethyl)-6-chloropyridine.
Oxidation: Products like 2-(2-formylethyl)-6-chloropyridine and 2-(2-carboxyethyl)-6-chloropyridine.
Reduction: Products such as 2-ethylpyridine.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-6-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: Utilized in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-6-chloropyridine involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromoethyl)-1,3-dioxolane
- 2-Bromoethyl acrylate
- (2-Bromoethyl)benzene
Uniqueness
2-(2-Bromoethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of synthetic transformations compared to similar compounds that may only contain one halogen atom.
Propriétés
Formule moléculaire |
C7H7BrClN |
|---|---|
Poids moléculaire |
220.49 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-6-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5H2 |
Clé InChI |
NVTZXTWCTRWCPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Cl)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)


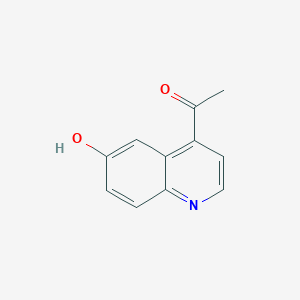
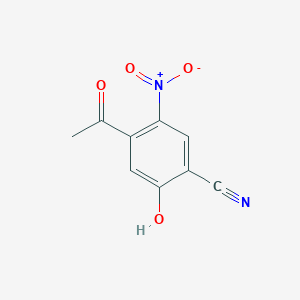
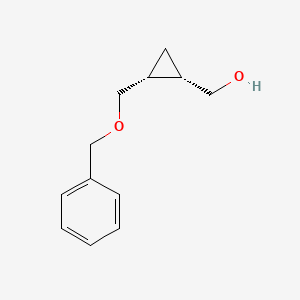
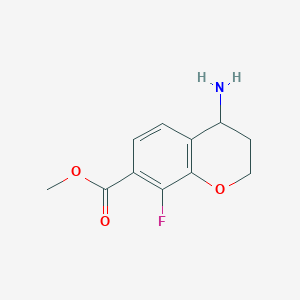


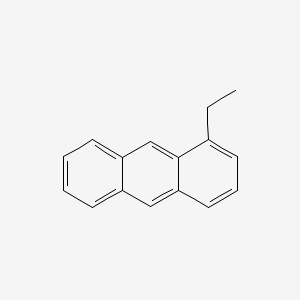
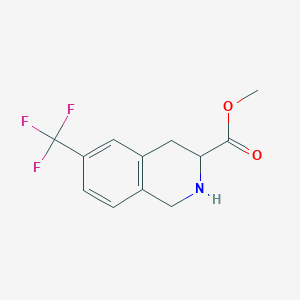
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)

